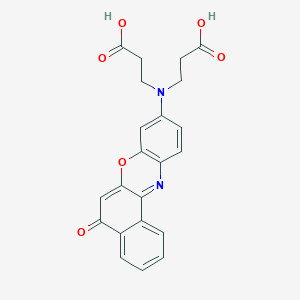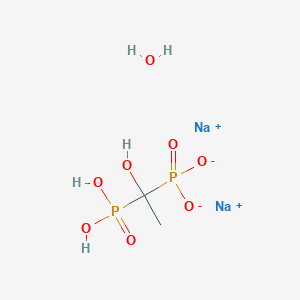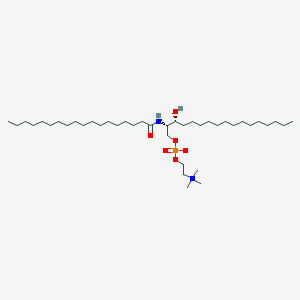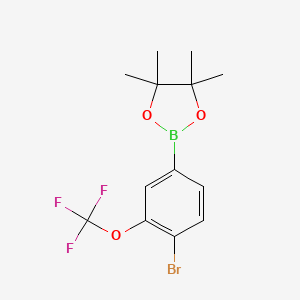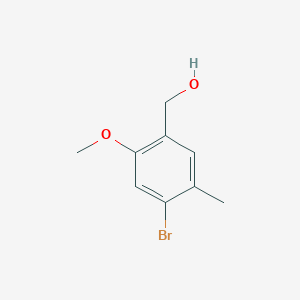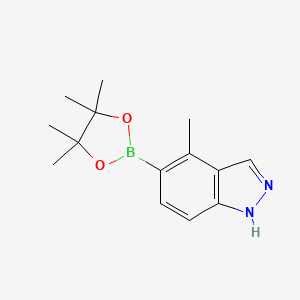
2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4'-Chlorophenyl)-2,2-difluoroethyl chlorothioformate (CDFCT) is a compound used in organic synthesis and laboratory experiments. It is an organochlorine compound with a molecular formula of C9H7ClF2O2S. CDFCT is a colorless, crystalline solid that is soluble in water and polar organic solvents. It is primarily used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Applications De Recherche Scientifique
2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of fluorinated compounds, such as fluoroalkenes and fluoroalkynes. Additionally, 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme fatty acid amide hydrolase.
Mécanisme D'action
2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is a reagent used in organic synthesis. It acts as a nucleophile, attacking electrophilic centers in organic molecules. This reaction is known as a nucleophilic substitution reaction. The reaction proceeds in two steps. In the first step, the nucleophile attacks the electrophilic center, forming a carbon-chlorine bond. In the second step, the chlorine atom is displaced by a leaving group, such as a hydrogen atom or an alkoxide ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate are not well understood. It is known that 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is an organochlorine compound and, as such, it is expected to be toxic. However, due to the lack of research on the compound, the exact toxicity of 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is unknown.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and readily available. Additionally, it is a relatively stable compound and can be stored at room temperature for extended periods of time. However, 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is a toxic compound and should be handled with care. It is also important to note that 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate should not be used in experiments involving living organisms, as it may cause adverse effects.
Orientations Futures
The potential future directions for 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate are numerous. One potential direction is the development of new synthetic methods for the synthesis of fluorinated compounds. Additionally, further research could be done to explore the potential applications of 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate in the synthesis of biologically active compounds. Finally, further research could be done to better understand the toxicity of 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate and to develop methods for its safe handling.
Méthodes De Synthèse
2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate is synthesized from the reaction of 4'-chlorophenol, 2,2-difluoroethyl chloroformate and thiourea. The reaction proceeds in two steps. In the first step, 4'-chlorophenol is reacted with thiourea to form the intermediate 4'-chlorophenyl thiourea. In the second step, the intermediate is reacted with 2,2-difluoroethyl chloroformate to form the desired product, 2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 0 °C and 50 °C.
Propriétés
IUPAC Name |
S-[2-(4-chlorophenyl)-2,2-difluoroethyl] chloromethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2OS/c10-7-3-1-6(2-4-7)9(12,13)5-15-8(11)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXSLUXFBYKKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC(=O)Cl)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-Chlorophenyl)-2,2-difluoroethyl chlorothioformate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)

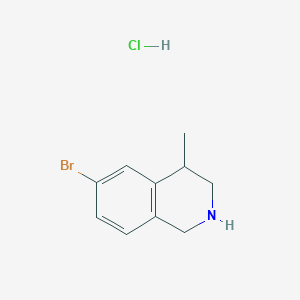
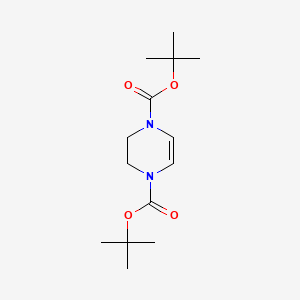
![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)


